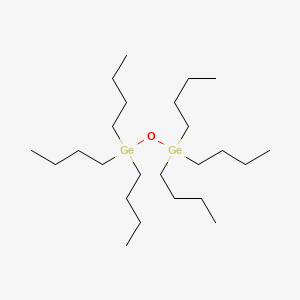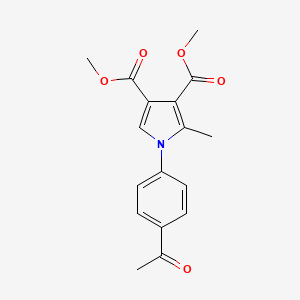
Digermoxane, hexabutyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Digermoxane, hexabutyl- is a chemical compound with the molecular formula C24H54Ge2O It is a type of organogermanium compound, which means it contains germanium atoms bonded to organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Digermoxane, hexabutyl- typically involves the reaction of germanium tetrachloride with butyl lithium in the presence of a suitable solvent. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of Digermoxane, hexabutyl- may involve more efficient and cost-effective methods. These methods could include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Digermoxane, hexabutyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The butyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides and amines are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different organic groups.
Applications De Recherche Scientifique
Digermoxane, hexabutyl- has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: Research is being conducted on its potential biological activities and therapeutic applications.
Industry: The compound is used in the production of advanced materials, including semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism by which Digermoxane, hexabutyl- exerts its effects involves its interaction with various molecular targets and pathways. The germanium atoms in the compound can form bonds with other elements, leading to changes in the electronic and structural properties of the molecules they interact with. This can result in various biological and chemical effects, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Digermoxane, hexamethyl-: Similar in structure but with methyl groups instead of butyl groups.
Digermoxane, hexaethyl-: Contains ethyl groups instead of butyl groups.
Digermoxane, hexapropyl-: Contains propyl groups instead of butyl groups.
Uniqueness
Digermoxane, hexabutyl- is unique due to the presence of butyl groups, which can influence its reactivity and properties. The length and branching of the butyl groups can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its methyl, ethyl, and propyl counterparts.
Propriétés
Numéro CAS |
2587-86-2 |
|---|---|
Formule moléculaire |
C24H54Ge2O |
Poids moléculaire |
503.9 g/mol |
Nom IUPAC |
tributyl(tributylgermyloxy)germane |
InChI |
InChI=1S/C24H54Ge2O/c1-7-13-19-25(20-14-8-2,21-15-9-3)27-26(22-16-10-4,23-17-11-5)24-18-12-6/h7-24H2,1-6H3 |
Clé InChI |
WHEJAXNTNVNNHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Ge](CCCC)(CCCC)O[Ge](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopentane]-2,3-dicarboxylic acid](/img/structure/B11962085.png)




![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11962111.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11962140.png)
![N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11962144.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11962151.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962152.png)
